molecular formula C11H13N5O2S2 B2964978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448130-12-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2964978
CAS RN: 1448130-12-8
M. Wt: 311.38
InChI Key: GAKGOERBVIIQFS-UHFFFAOYSA-N
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Description

“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including a thiadiazole, a pyrazole, and an oxazine . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings often have interesting chemical properties and can interact in various ways with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Heterocyclic compounds like this one often have interesting properties, such as the ability to form hydrogen bonds, which can affect their solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has been explored, showcasing the potential for developing diverse chemical structures with specific properties. One study described the synthesis of various heterocycles such as pyrroles, pyridines, and aminopyrazoles, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which shares structural similarities with the query compound. These heterocycles were evaluated for their insecticidal activity, highlighting the versatility of thiadiazole derivatives in chemical synthesis (Fadda et al., 2017).

Biological Activities and Applications

  • Research on compounds structurally related to the query has shown promising biological activities. For example, derivatives incorporating the thiadiazole moiety have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents. These compounds have been tested against various strains of bacteria and fungi, revealing some excellent biocidal properties (Youssef et al., 2011).

  • Another study focused on the design and synthesis of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. The evaluation of these compounds revealed that a few exhibited excellent inhibitory properties in the micromolar range, comparable to commercial herbicides. This suggests the potential application of such compounds in agricultural settings as new herbicidal agents (Vicentini et al., 2005).

Antiviral and Antitumor Potential

  • Some derivatives of the query compound have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. The study identified several compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential of these compounds in antiviral research (Hebishy et al., 2020).

  • The antitumor potential of pyrazole derivatives has also been explored, with some compounds showing significant effects in mouse tumor model cancer cell lines, as well as human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7). These findings suggest a promising direction for the development of new antitumor agents (Nassar et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S2/c1-2-19-11-14-13-10(20-11)12-9(17)7-6-8-16(15-7)4-3-5-18-8/h6H,2-5H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKGOERBVIIQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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